molecular formula C10H12O4S2 B068076 2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid CAS No. 175201-57-7

2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid

Cat. No. B068076
CAS RN: 175201-57-7
M. Wt: 260.3 g/mol
InChI Key: GYXHZRSOODGKOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various strategies, including the Lossen rearrangement and the utilization of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) for the synthesis of ureas from carboxylic acids. This method achieves good yields without racemization under milder conditions, highlighting the synthesis efficiency and environmental friendliness due to the recyclability of byproducts (Thalluri et al., 2014). Additionally, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester from tert-butylsulfonamide shows the versatility of sulfonyl imino esters in allylation reactions, further illustrating the chemical utility of sulfonyl derivatives (Schleusner et al., 2004).

Molecular Structure Analysis

The structure-activity relationship of sulfonyl derivatives, such as 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids, has been studied to understand the impact of substituents on biological activity. These studies reveal that hydrophobic and sigma electron-withdrawing substituents enhance activity, indicating the crucial role of molecular structure in determining chemical behavior and potential applications (Kawashima et al., 1995).

Chemical Reactions and Properties

Sulfonyl derivatives participate in diverse chemical reactions, including those leading to the formation of sulfenic acids from 2,2-bis(phenylsulfonyl)ethyl sulfides. These reactions open pathways to generating new sulfoxides, demonstrating the compounds' reactivity and potential for creating a wide library of sulfoxide derivatives (Aversa et al., 2009).

Physical Properties Analysis

The physical properties of sulfonyl and thioacetic acid derivatives, such as solubility, melting points, and stability, are essential for their application in synthesis processes. While specific data on 2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid are not available, the study of similar compounds provides insights into these critical characteristics, guiding their use in chemical synthesis.

Chemical Properties Analysis

The chemical properties of sulfonyl derivatives, including their reactivity, acidity, and potential for functionalization, make them valuable in organic synthesis. For example, π-deficient 2-(arylsulfonyl)ethyl esters serve as protecting groups for carboxylic acids, showcasing the chemical versatility and utility of sulfonyl-based compounds in facilitating various organic reactions (Alonso et al., 2003).

Scientific Research Applications

Efficient Precursors for Sulfenic Acids

One application involves using compounds similar to "2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid" as efficient precursors for sulfenic acids. A study reported the utility of 2,2-bis(phenylsulfonyl)ethyl sulfides, which share a core structural motif with the compound , in generating a wide library of new sulfoxides through mild decomposition. This approach facilitates the synthesis of sulfoxides not easily accessible via other methods (Aversa et al., 2009).

Carboxylic Acid Protecting Groups

Another significant application is the use of π-deficient 2-(arylsulfonyl)ethyl groups, akin to the compound in focus, as protecting groups for carboxylic acids. Research has shown that these groups, particularly the 2-[3,5-bis(trifluoromethyl)phenylsulfonyl]ethyl group, can be easily removed under mild basic conditions. This property is beneficial for the stepwise synthesis of complex organic molecules (Alonso, Nájera, & Varea, 2003).

Stereoselective Glycosylations

In the realm of carbohydrate chemistry, a derivative closely related to "2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid" was utilized to achieve stereoselective glycosylations. The study demonstrated how a (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety could facilitate the formation of alpha-glycosides through the generation of a quasi-stable anomeric sulfonium ion, significantly advancing the synthesis of oligosaccharides of biological importance (Kim et al., 2005).

Synthesis of Hydroxamic Acids and Ureas

Research has also explored the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, showcasing a method that could be related to the functionalities of "2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid". This approach highlights a convenient single-pot synthesis with potential applications in medicinal chemistry and drug development (Thalluri et al., 2014).

properties

IUPAC Name

2-[2-(benzenesulfonyl)ethylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S2/c11-10(12)8-15-6-7-16(13,14)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXHZRSOODGKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380982
Record name {[2-(Benzenesulfonyl)ethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(Phenylsulfonyl)ethyl]thio}acetic acid

CAS RN

175201-57-7
Record name 2-[[2-(Phenylsulfonyl)ethyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {[2-(Benzenesulfonyl)ethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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